Pyrithiobac
Overview
Description
Pyrithiobac-sodium, also known as PE350, is a carboxyphenylthiodimethoxypyrimidine derivative. It was patented by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd. as a herbicide and is commercialized for use in cotton cultivation .
Synthesis Analysis
Pyrithiobac-sodium is synthesized by taking 2-chloro-4, 6-dimethoxypyrimidine as a raw material to directly react with 2-chloro-6-mercaptobenzoic acid under the action of a solvent, inorganic base, and an alkyl sodium sulfinate catalyst . Another method involves the oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine .
Molecular Structure Analysis
The molecular formula of Pyrithiobac is C13H11ClN2O4S. Its average mass is 326.755 Da and its monoisotopic mass is 326.012817 Da .
Chemical Reactions Analysis
Pyrithiobac may not be directly analyzed by GC, but must be derivatized. A reagent that works reasonably well is diazomethane, which methylates the carboxylic acid on pyrithiobac .
Physical And Chemical Properties Analysis
Pyrithiobac-sodium has a high aqueous solubility, is semi-volatile, and based on its chemical properties, it is very mobile and has a high potential to leach to groundwater .
Scientific Research Applications
Weed Control in Cotton Cultivation
Pyrithiobac is used in cotton cultivation to control weeds. It has been found to be effective against pitted morningglory and common cocklebur . The effectiveness of Pyrithiobac can be influenced by the timing of cultivation .
Preemergence and Postemergence Applications
Pyrithiobac can be applied preplant incorporated (PPI), preemergence (PRE), or postemergence (POST) for weed control . It has been found that Pyrithiobac applied PRE at Thessaloniki and Halkidona was more effective against black nightshade and pigweeds than Pyrithiobac applied PPI .
Effect on Cotton Yield
Pyrithiobac does not adversely affect the yield of cotton. In fact, cotton treated with Pyrithiobac, regardless of the method of application, yielded similar to the weed-free control .
Persistence in Soil
The persistence of Pyrithiobac in soil can be influenced by the timing of its application . This aspect is crucial in understanding the long-term effects of Pyrithiobac on soil health and its impact on future crop cultivation.
Mechanism of Action
Target of Action
Pyrithiobac primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
Pyrithiobac is a post-emergence herbicide that inhibits the activity of ALS . By inhibiting ALS, pyrithiobac prevents the synthesis of essential amino acids, leading to the cessation of cell division . This inhibition disrupts protein synthesis and plant growth, eventually leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by pyrithiobac is the synthesis of branched-chain amino acids . ALS is the first enzyme in this pathway, and its inhibition by pyrithiobac disrupts the entire process. The lack of these essential amino acids halts protein synthesis, leading to the cessation of cell division and plant growth .
Pharmacokinetics
Pyrithiobac has a high aqueous solubility and is semi-volatile . These properties make it very mobile and give it a high potential to leach into groundwater . It is generally moderately persistent in soil systems but tends to be non-persistent in aquatic systems . These characteristics influence the compound’s bioavailability in the environment.
Result of Action
The primary result of pyrithiobac’s action is the death of the plant. By inhibiting the synthesis of essential amino acids and proteins, pyrithiobac disrupts cell division and plant growth . This leads to tissue death and, ultimately, the death of the plant .
Action Environment
The effectiveness of pyrithiobac can be influenced by environmental factors. For instance, its high aqueous solubility and semi-volatile nature can lead to leaching into groundwater, affecting its availability in the soil . Moreover, it is moderately persistent in soil systems but tends to be non-persistent in aquatic systems, which can influence its long-term efficacy . Additionally, certain environmental conditions, such as temperature and rainfall, can affect the uptake and effectiveness of pyrithiobac .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGVVEOAVNHRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037703 | |
Record name | Pyrithiobac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrithiobac | |
CAS RN |
123342-93-8 | |
Record name | Pyrithiobac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithiobac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRITHIOBAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of pyrithiobac?
A1: Pyrithiobac is an acetolactate synthase (ALS) inhibitor. [, , , , , ] ALS is a key enzyme involved in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. [, , , , , ] By inhibiting ALS, pyrithiobac disrupts amino acid production, ultimately leading to plant death. [, , , , , ]
Q2: How does temperature affect pyrithiobac efficacy?
A3: Research suggests that pyrithiobac efficacy can be influenced by temperature. [, ] Cooler temperatures during or shortly after application may increase the potential for injury to cotton and potentially reduce weed control. [, ] The "thermal application range" (TAR) for pyrithiobac has been proposed to define optimal temperatures for effective weed control and minimal crop injury. []
Q3: Can soil moisture influence pyrithiobac activity?
A4: Yes, soil moisture can affect pyrithiobac activity. [] Studies show that velvetleaf, a common cotton weed, is less susceptible to pyrithiobac in drier soils. [] This may be attributed to reduced absorption and translocation of the herbicide under dry conditions. []
Q4: What is the molecular formula and weight of pyrithiobac?
A5: The molecular formula of pyrithiobac is C14H13ClN2O4S. Its molecular weight is 340.78 g/mol. [, ]
Q5: Can pyrithiobac be mixed with other herbicides?
A6: Pyrithiobac can be tank-mixed with certain herbicides for broader weed control, but antagonistic interactions may occur with some combinations. [, , , , , , ] For example, mixing pyrithiobac with some graminicides may reduce grass control, [, ] while adding MSMA to pyrithiobac can improve control of certain weeds like sicklepod. [, ]
Q6: Is there a risk of pyrithiobac interacting with insecticides?
A7: Studies have investigated the potential for interactions between pyrithiobac and various insecticides applied to cotton. [, , ] While some minor interactions have been observed, most research indicates that pyrithiobac does not significantly affect insecticide efficacy or cotton response when co-applied with common insecticides. [, , ]
Q7: Are there weeds resistant to pyrithiobac?
A9: Yes, cases of pyrithiobac resistance in weeds have been documented. [, , ] Palmer amaranth, a particularly troublesome weed in cotton, has developed resistance to both pyrithiobac and glyphosate. [, , ] This resistance is often linked to target-site mutations in the ALS gene, leading to reduced herbicide binding and efficacy. [, ]
Q8: Does pyrithiobac resistance confer cross-resistance to other herbicides?
A10: Resistance to pyrithiobac can lead to cross-resistance to other ALS-inhibiting herbicides from different chemical classes. [] This is because mutations in the ALS gene can reduce binding affinity for a range of ALS inhibitors, even those with distinct chemical structures. []
Q9: What analytical methods are used to quantify pyrithiobac?
A11: Several analytical methods have been developed for the detection and quantification of pyrithiobac, including gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA). [] ELISA offers a sensitive and cost-effective alternative to conventional methods like GC-MS for monitoring pyrithiobac residues in soil. []
Q10: How does pyrithiobac degrade in the environment?
A12: Pyrithiobac can degrade in the environment through various processes, including microbial degradation and photolysis. [] Its degradation rate is influenced by factors such as soil type, pH, temperature, and moisture. []
Q11: What is the environmental impact of pyrithiobac?
A13: While pyrithiobac is effective for weed control in cotton, its low adsorption to soil and potential for leaching raise concerns about its impact on water resources. [, ] Studies on its mobility in soil are crucial to assess the risk of contamination and develop strategies to mitigate negative environmental consequences. [, ]
Q12: Are there alternative weed control methods for cotton?
A14: Yes, several alternatives to pyrithiobac exist for weed management in cotton, including other herbicides with different modes of action, cultural practices (e.g., crop rotation, cover crops), and mechanical weed control. [, , , ] Integrated weed management strategies combining different methods are recommended to minimize herbicide reliance and prevent resistance development. [, , , ]
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